ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound featuring a thiazole ring, a piperazine ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Ethyl 4-(2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate is a derivative of thiazole, a class of compounds known for their diverse biological activities . The primary targets of thiazole derivatives can vary widely depending on the specific substituents on the thiazole ring . .
Mode of Action
The mode of action of thiazole derivatives is often related to their interaction with their targets. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological pathways due to their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Pharmacokinetics
The pharmacokinetics of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, significantly impact its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .
Result of Action
The result of the compound’s action would be determined by its interaction with its target and the subsequent changes in cellular or molecular functions. For instance, some thiazole derivatives have shown potent inhibitory activity against nitric oxide free radical . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multi-step organic reactionsCommon reagents include thiourea, ethyl bromoacetate, and various catalysts under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring and piperazine ring
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .
Scientific Research Applications
Ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring
Properties
IUPAC Name |
ethyl 4-[2-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-2-28-20(27)24-10-8-23(9-11-24)18(26)14-29-13-17(25)22-19-21-16(12-30-19)15-6-4-3-5-7-15/h3-7,12H,2,8-11,13-14H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXSKSDFASYTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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